molecular formula C21H20O10 B7853720 Apigenin-7-O-glucoside

Apigenin-7-O-glucoside

Cat. No.: B7853720
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-MKJMBMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin-7-O-glucoside is a useful research compound. Its molecular formula is C21H20O10 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Extraction and Purification Apigenin-7-O-glucoside, an active compound in Asteraceae flowers, has significant therapeutic applications. It is extracted and purified from Chrysanthemum morifolium, revealing insights into its hydrolysis behavior and bioactivities. This study provides a method for obtaining this compound, benefiting further nutritional and functional research (Wang et al., 2018).

  • Collagen Biosynthesis in Skin Fibroblasts Apigenin glycosides, including apigenin-7-O-glucuronide, stimulate collagen type I synthesis in osteogenesis imperfecta (OI) type I fibroblasts. This study explores their potential for OI pharmacological therapy, with apigenin-7-O-glucuronide showing increased IGF-I receptor expression (Galicka & Nazaruk, 2007).

  • Enzymatic Synthesis The synthesis of apigenin glucosides, including this compound, is achieved using the glucosyltransferase YjiC from Bacillus licheniformis. This process elucidates the chemical structure and glucosylation positions, contributing to understanding the enhanced biological activities of these compounds (Gurung et al., 2013).

  • Anticandidal and Cytotoxic Actions this compound demonstrates considerable antifungal activity against Candida spp. and a cytotoxic effect on colon cancer cells. Its efficacy in reducing cell viability and inducing apoptosis in cancer cells highlights its potential in cancer therapy (Smiljković et al., 2017).

  • Melanin Synthesis in Melanoma Cells Apigenin-7-glucoside affects melanoma cell proliferation and melanogenesis. It enhances melanin synthesis and tyrosinase activity in B16F10 melanoma cells, suggesting its potential use in cosmetic products for natural tanning (Bouzaiene et al., 2016).

  • Antimutagenic Activity this compound, isolated from Mentha longifolia, exhibits significant antimutagenic activity. This finding underscores its genetic safety and potential in phytotherapeutic drug discovery (Baris et al., 2011).

  • Granulocytic Differentiation in Leukemia Cells Apigenin 7-glucoside induces granulocytic differentiation in human promyelocytic leukemia HL-60 cells. Proteomic studies identify key proteins involved in this differentiation process, contributing to cancer prevention strategies (Nakazaki et al., 2013).

  • Antiproliferative Effects on Cervical Cancer Cells this compound demonstrates antiproliferative and pro-apoptotic effects against HeLa human cervical cancer cells. This study highlights its therapeutic potential in cervical cancer treatment (Minda et al., 2020).

  • Immunomodulatory and Antioxidant Activities Apigenin-7-glucoside isolated from Teucrium ramosissimum displays immunomodulatory and antioxidant activities, enhancing immune cell functions. Its potential use in modulating immune responses in various conditions is significant (Nasr-Bouzaiene et al., 2016).

  • Combination Therapy Against Toxoplasma gondii this compound, combined with pyrimethamine, exhibits additive inhibition against Toxoplasma gondii growth. This combination therapy holds potential for future anti-Toxoplasma drug development (Abugri & Witola, 2019).

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-MKJMBMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apigenin-7-O-glucoside
Reactant of Route 2
Apigenin-7-O-glucoside
Reactant of Route 3
Apigenin-7-O-glucoside
Reactant of Route 4
Reactant of Route 4
Apigenin-7-O-glucoside
Reactant of Route 5
Reactant of Route 5
Apigenin-7-O-glucoside
Reactant of Route 6
Apigenin-7-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.